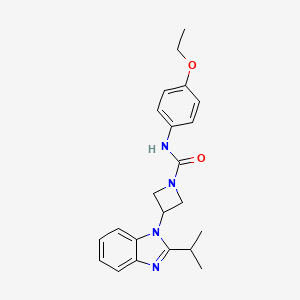
N-(4-Ethoxyphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Ethoxyphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide, also known as EIPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EIPA belongs to the family of azetidine carboxamide compounds and is widely used in various fields of biomedical research.
科学的研究の応用
N-(4-Ethoxyphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide has been widely used in scientific research as a pharmacological tool to study various physiological and pathological processes. It is known to inhibit the activity of the Na+/H+ exchanger (NHE), which is a membrane protein that regulates intracellular pH and plays a crucial role in various cellular functions such as cell proliferation, migration, and apoptosis. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against ischemic injury.
作用機序
N-(4-Ethoxyphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide exerts its pharmacological effects by inhibiting the activity of the NHE. The NHE is a transporter protein that exchanges extracellular Na+ with intracellular H+, thereby regulating intracellular pH. This compound binds to the extracellular domain of the NHE and prevents the exchange of Na+ and H+, leading to the inhibition of the NHE activity. The inhibition of NHE activity by this compound has been shown to reduce cell proliferation, induce apoptosis, and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to protect against ischemic injury by reducing the accumulation of intracellular Na+ and Ca2+ ions.
実験室実験の利点と制限
One of the main advantages of using N-(4-Ethoxyphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide in lab experiments is its specificity for the NHE. This compound has been shown to selectively inhibit the activity of the NHE without affecting other ion channels or transporters. Another advantage of using this compound is its stability and solubility, which allows for easy handling and storage. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, it is important to use appropriate concentrations of this compound in lab experiments.
将来の方向性
There are several future directions for the use of N-(4-Ethoxyphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide in scientific research. One potential application of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells, and further research is needed to determine its potential as a cancer therapeutic agent. Another potential application of this compound is in the treatment of inflammatory diseases. This compound has been shown to reduce inflammation, and further research is needed to determine its potential as an anti-inflammatory agent. Finally, this compound may have potential applications in the treatment of ischemic injury, and further research is needed to determine its potential as a neuroprotective agent.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound inhibits the activity of the Na+/H+ exchanger and has been shown to have various biochemical and physiological effects. This compound has potential applications in the treatment of cancer, inflammatory diseases, and ischemic injury, and further research is needed to determine its potential as a therapeutic agent.
合成法
The synthesis of N-(4-Ethoxyphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide involves the reaction of 4-ethoxyaniline with 2-propan-2-ylbenzimidazole-1-carboxylic acid, followed by the reaction with oxalyl chloride and then with azetidine-1-carboxamide. The final product is obtained by purification through column chromatography. The purity of the synthesized this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3-(2-propan-2-ylbenzimidazol-1-yl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-4-28-18-11-9-16(10-12-18)23-22(27)25-13-17(14-25)26-20-8-6-5-7-19(20)24-21(26)15(2)3/h5-12,15,17H,4,13-14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYWGACXCNRFIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

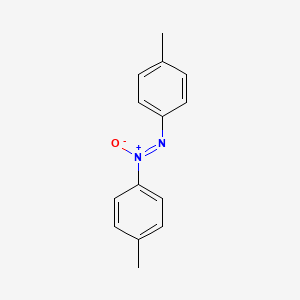
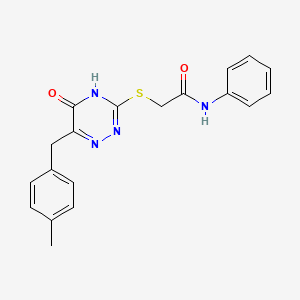
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide](/img/structure/B2825337.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2825338.png)
![2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2825339.png)
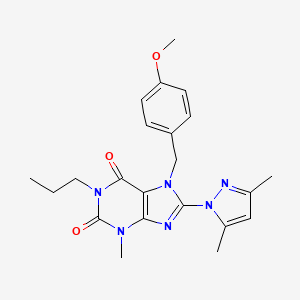
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2825341.png)
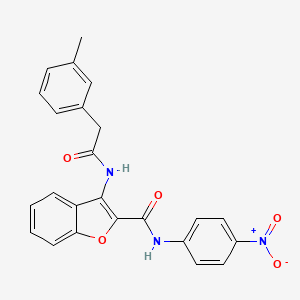
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2825345.png)
![1,6-dimethyl-4-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2825347.png)
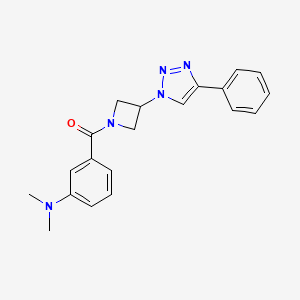

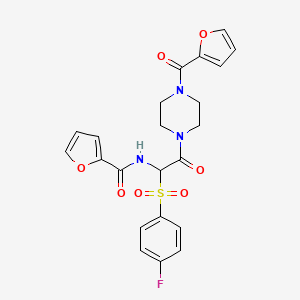
![N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide](/img/structure/B2825354.png)